molecular formula C13H9ClN2O3S2 B2764302 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1105225-34-0

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2764302
CAS No.: 1105225-34-0
M. Wt: 340.8
InChI Key: XXAFVMYDNDDXPB-UHFFFAOYSA-N
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Description

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: the 1,2,4-oxadiazole ring and the chlorothiophene sulfonamide group. The 1,2,4-oxadiazole heterocycle is widely recognized in literature for its unique bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can enhance metabolic stability in drug candidates . This scaffold is present in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system-related effects . The specific structure of this compound, featuring a (5-chlorothiophen-2-yl)sulfonyl group linked via a methylene bridge, suggests its potential as a key synthetic intermediate. The chloromethyl group on the 1,2,4-oxadiazole ring is a known reactive handle for further functionalization, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . The incorporation of the sulfonamide moiety is a common strategy in medicinal chemistry to modulate properties such as solubility, protein binding, and biological activity. As such, this compound is a valuable building block for researchers developing novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurology. The product is provided for research purposes to support these innovative efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c14-10-6-7-12(20-10)21(17,18)8-11-15-13(16-19-11)9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAFVMYDNDDXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common approach starts with the chlorination of thiophene to produce 5-chlorothiophene-2-carboxylic acid. This intermediate is then subjected to sulfonylation using appropriate sulfonyl chlorides to yield 5-chlorothiophen-2-yl sulfonyl chloride. The sulfonyl chloride is then reacted with a suitable nucleophile, such as methylamine, to form the sulfonamide. Finally, the oxadiazole ring is constructed through cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The 5-position of the 1,2,4-oxadiazole ring is critical for modulating physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name Substituent at Position 5 Key Properties/Activities References
Target Compound ((5-Chlorothiophen-2-yl)sulfonyl)methyl High polarity (sulfonyl group), potential enzyme inhibition, enhanced stability
5-{[(1H-Benzo[d]imidazol-2-yl)thio]methyl}-3-phenyl Benzothioimidazole Antimicrobial activity (Gram-positive bacteria), antioxidant properties, low toxicity
5-(2-Hydroxyphenyl)-3-phenyl 2-Hydroxyphenyl Excited-state acidity, tautomerism in non-polar solvents
5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl (3,5-Dimethylphenoxy)methyl High lipophilicity (logP = 4.78), potential CNS penetration
5-(Chloromethyl)-3-(3-fluorophenyl) Chloromethyl Intermediate for nucleophilic substitution reactions, used in drug discovery pipelines

Key Observations :

  • Bioactivity : Thioether-linked compounds (e.g., benzothioimidazole derivatives) exhibit antimicrobial activity, while sulfonyl groups may enhance target binding via hydrogen bonding .
  • Synthetic Utility : Chloromethyl-substituted analogs (e.g., 5-(chloromethyl)-3-phenyl derivatives) are versatile intermediates for further functionalization .
Substituent Variations at Position 3

The 3-phenyl group is a common feature in bioactive 1,2,4-oxadiazoles. Modifications here influence steric and electronic properties:

Compound Name Substituent at Position 3 Key Properties/Activities References
Target Compound Phenyl Classic aromatic interaction with hydrophobic enzyme pockets
3-(4-Trifluoromethylphenyl) 4-Trifluoromethylphenyl Enhanced electron-withdrawing effects, improved metabolic stability
3-(Pyridazin-3-yl) Pyridazine Increased hydrogen-bonding capacity, potential kinase inhibition
3-(3-Fluorophenyl) 3-Fluorophenyl Moderate lipophilicity, halogen-bonding potential

Key Observations :

  • Aromatic Interactions : The phenyl group in the target compound facilitates π-π stacking in biological targets, while electron-deficient groups (e.g., trifluoromethyl) enhance stability and binding specificity .
  • Heterocyclic Substitutions : Pyridazine or pyrimidine substituents introduce nitrogen atoms for additional hydrogen-bonding interactions, broadening pharmacological applications .

Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and Lipophilicity
Compound Name Molecular Weight logP Solubility (Predicted)
Target Compound ~352.8 g/mol ~3.5* Moderate (polar aprotic solvents)
5-{[(Benzimidazol-2-yl)thio]methyl}-3-phenyl ~337.8 g/mol ~2.8 Low (DMSO)
5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl 280.32 g/mol 4.78 Very low (aqueous)
5-(Chloromethyl)-3-(3-fluorophenyl) 212.61 g/mol ~2.1 High (DMF, DMSO)

*Estimated based on sulfonyl group contributions.

Key Observations :

  • The target compound’s higher molecular weight and moderate logP suggest balanced lipophilicity for membrane permeability and aqueous solubility.
  • Chloromethyl-substituted analogs (e.g., 5-(chloromethyl)-3-aryl derivatives) are smaller and more soluble, making them ideal for synthetic modifications .

Biological Activity

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C₁₃H₉ClN₂O₃S₂
Molecular Weight: 340.8 g/mol
CAS Number: 1105225-34-0

The compound features a complex structure that includes a chlorothiophene moiety, a sulfonyl group, and an oxadiazole ring. This unique configuration may influence its biological activity and interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including our compound of interest. For instance:

  • Cytotoxicity Against Cancer Cell Lines: The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated IC₅₀ values in the micromolar range for human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cells. Notably, it showed greater activity than doxorubicin in some tests .
Cell Line IC₅₀ (µM) Reference Compound
MCF-70.65Doxorubicin
MEL-82.41Doxorubicin
CEM-13Sub-micromolarN/A

The mechanism underlying the biological activity of this compound involves:

  • Induction of Apoptosis: Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase cleavage .
  • Enzyme Inhibition: The sulfonyl group may enhance binding affinity to specific enzymes or receptors involved in cancer progression, leading to inhibition of tumor growth.

Case Studies

  • Study on MCF-7 Cells:
    • A detailed investigation into the effects of the compound on MCF-7 cells revealed increased expression levels of pro-apoptotic proteins and activation of caspases . This suggests a robust mechanism for inducing programmed cell death in breast cancer cells.
  • Selectivity Against Cancerous Cells:
    • Comparative studies indicated that the compound selectively inhibited cancerous cells while showing lower toxicity to non-cancerous human retinal pigment epithelial cells (ARPE-19), highlighting its potential for therapeutic applications with reduced side effects .

Research Findings

Research has shown that modifications to the oxadiazole structure can significantly impact biological activity. For example:

  • Structural Variations: Compounds with different substituents on the oxadiazole ring displayed varying degrees of cytotoxicity and selectivity against different cancer types .
Compound Variation IC₅₀ (µM) Selectivity
5-(1-(5-Chlorothiophen-2-yl)sulfonyl)azetidin0.85High
5-(1-(5-Bromothiophen-2-yl)sulfonyl)azetidin1.20Moderate

Q & A

Q. What are the key synthetic routes for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions, such as the condensation of 5-chlorothiophene-2-sulfonyl chloride with a pre-functionalized oxadiazole intermediate. A common approach includes:

  • Step 1 : Preparation of the oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives.
  • Step 2 : Sulfonylation of the methyl group using 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Purification via column chromatography or recrystallization. Critical parameters include temperature control (0–5°C during sulfonylation) and anhydrous solvents to prevent hydrolysis .

Q. How is the structure of this compound characterized?

Structural elucidation relies on:

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Peaks for the phenyl ring (δ 7.3–7.6 ppm), oxadiazole protons (distinct coupling patterns), and sulfonyl group (downfield shifts).
  • IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and C=N (~1600 cm⁻¹).
    • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 396.03 for C₁₃H₈ClN₃O₃S₂).
    • X-ray Crystallography : Resolves bond angles and dihedral angles, particularly for the sulfonyl-methyl-oxadiazole linkage .

Q. What basic biological activities have been reported for this compound?

Preliminary studies on analogous oxadiazoles indicate:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via agar diffusion assays.
  • Anticancer Potential : IC₅₀ of 10–50 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, likely via topoisomerase II inhibition.
  • Anti-inflammatory Effects : COX-2 inhibition (40–60% at 50 µM) in LPS-induced RAW 264.7 macrophages .

Advanced Research Questions

Q. How can researchers design experiments to study its enzyme inhibition mechanisms?

  • Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners.
  • Kinetic Assays : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) with/without the inhibitor to determine competitive/non-competitive binding.
  • Molecular Docking : Validate interactions using AutoDock Vina or Schrödinger Suite, focusing on sulfonyl and oxadiazole groups as hydrogen bond donors/acceptors.
  • Mutagenesis Studies : Modify key residues (e.g., catalytic lysine) in the enzyme to confirm binding specificity .

Q. What computational methods elucidate the electronic properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Protonation Studies : Identify preferential protonation sites (e.g., N4 vs. N2 in the oxadiazole ring) using Gibbs free energy comparisons.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess stability and conformational flexibility .

Q. How can contradictions in reported bioactivity data be resolved?

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Dose-Response Validation : Replicate conflicting results with strict control of cell passage numbers and serum concentrations.
  • Structural Analogues : Test derivatives to isolate the role of the sulfonyl group vs. the chlorothiophene moiety in activity.
  • Statistical Tools : Apply ANOVA or machine learning models to identify confounding variables (e.g., solvent polarity, assay timepoints) .

Methodological Considerations

  • Handling Reactivity : The sulfonyl group is prone to nucleophilic attack. Use aprotic solvents (e.g., DMF, THF) and inert atmospheres during synthesis .
  • Data Reproducibility : Report crystal structures with CCDC deposition numbers and raw spectral data in supplementary materials .

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